(1Z)-N'-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-substituted phenyl group and a methoxy-substituted phenyl group, connected through an ethanimidamide linkage. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-chloro-4-methylbenzoic acid: This can be achieved through the chlorination of 4-methylbenzoic acid.
Formation of 2-chloro-4-methylbenzoyl chloride: This involves the reaction of 2-chloro-4-methylbenzoic acid with thionyl chloride.
Synthesis of the ethanimidamide intermediate: This step involves the reaction of 2-(4-methoxyphenyl)ethanamine with the benzoyl chloride derivative to form the desired ethanimidamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Methoxy-substituted derivatives.
Scientific Research Applications
(1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-4-methylbenzoic acid
- 4-methoxyphenylacetic acid
- N-(2-chloro-4-methylphenyl)acetamide
Uniqueness
(1Z)-N’-{[(2-chloro-4-methylphenyl)carbonyl]oxy}-2-(4-methoxyphenyl)ethanimidamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual phenyl substitution pattern and ethanimidamide linkage are not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
[(Z)-[1-amino-2-(4-methoxyphenyl)ethylidene]amino] 2-chloro-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-3-8-14(15(18)9-11)17(21)23-20-16(19)10-12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQRMCSFXYNNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)ON=C(CC2=CC=C(C=C2)OC)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)O/N=C(/CC2=CC=C(C=C2)OC)\N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.